molecular formula C16H12N2S2 B12042809 N,N'-bis(2-thienylmethylene)-1,2-benzenediamine

N,N'-bis(2-thienylmethylene)-1,2-benzenediamine

Cat. No.: B12042809
M. Wt: 296.4 g/mol
InChI Key: OLFOYTNOPFTZAG-UHFFFAOYSA-N
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Description

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is a Schiff base compound formed by the condensation of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene. Schiff bases are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2-thienylmethylene)-1,2-benzenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves its ability to coordinate with metal ions through the nitrogen atoms of the imine groups and the sulfur atoms of the thiophene rings. This coordination can alter the electronic properties of the metal ions, leading to various catalytic and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-thienylmethylene)-1,3-benzenediamine
  • N,N’-bis(2-thienylmethylene)-1,4-benzenediamine
  • N,N’-bis(2-thienylmethylene)-1,2-ethanediamine

Uniqueness

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is unique due to its specific molecular structure, which allows for the formation of stable complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C16H12N2S2

Molecular Weight

296.4 g/mol

IUPAC Name

1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)phenyl]methanimine

InChI

InChI=1S/C16H12N2S2/c1-2-8-16(18-12-14-6-4-10-20-14)15(7-1)17-11-13-5-3-9-19-13/h1-12H

InChI Key

OLFOYTNOPFTZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=CS2)N=CC3=CC=CS3

Origin of Product

United States

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